![molecular formula C22H30O2 B1679184 Promegestone CAS No. 34184-77-5](/img/structure/B1679184.png)
Promegestone
Overview
Description
Promegestone, also known as R 5020, is a potent progestin that is devoid of androgenic side-effects and has marked anti-estrogenic activity . It is an AChR noncompetitive antagonist that may alter AChR function by interactions at the lipid-protein interface . Promegestone is used in the treatment of gynecological disorders due to luteal insufficiency .
Physical And Chemical Properties Analysis
Promegestone has a molecular weight of 326.472 Da . It has a density of 1.1±0.1 g/cm3, a boiling point of 486.8±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . It also has a molar refractivity of 95.1±0.4 cm3 .
Scientific Research Applications
Prevention of Preterm Birth
Promegestone, a selective progesterone receptor modulator, has been found to delay term parturition and prevent systemic inflammation-mediated preterm birth in mice . It sustains progesterone receptor signaling and prevents/delays term labor and preterm labor . It was found to prevent term labor and maintain mice pregnancy postterm >24 hours . It also prevented systemic bacterial-endotoxin-induced preterm labor in 100% of the mice, blocked uterine contractions, significantly inhibited all systemic inflammation-induced myometrial cytokines, and partially inhibited decidual and placental inflammation .
Treatment of Intracranial Meningioma
In an observational, population-based, case-control design study conducted between 1 January 2009 and 31 December 2018, female patients were found to develop intracranial meningioma during treatment with Promegestone . All seven female patients required surgery for intracranial meningioma in the hospital .
Scientific Research as a Radioligand
Promegestone has been widely used in scientific research as a radioligand of the progesterone receptor .
Medical Use
Promegestone was first described in 1973 and was introduced for medical use in France in 1983 . It has only been marketed in a few countries, including France, Portugal, Tunisia, and Argentina .
Mechanism of Action
Target of Action
Promegestone, a synthetic progestogen, primarily targets the progesterone receptors in various tissues . These receptors play a crucial role in several biological processes, including the menstrual cycle, pregnancy, and embryogenesis .
Mode of Action
Promegestone exerts its effects by binding to progesterone receptors in target tissues such as the uterus, mammary glands, and the brain . Upon binding, it activates these receptors, which in turn modulate the expression of specific genes . This interaction leads to changes in cellular function and gene expression, mimicking the effects of the natural hormone progesterone .
Biochemical Pathways
It is also known to have weak antiandrogenic, glucocorticoid, and antimineralocorticoid activity .
Pharmacokinetics
Promegestone is administered orally . It is metabolized in the liver through hydroxylation . The medication is largely a prodrug of trimegestone . The elimination half-life of trimegestone, the major active metabolite of promegestone, is between 13.8 and 15.6 hours
Result of Action
The molecular and cellular effects of Promegestone’s action are primarily related to its progestogenic activity. It mimics the effects of the natural hormone progesterone, influencing various reproductive processes . It has about 200% of the affinity of progesterone for the progesterone receptor . The endometrial transformation dosage of promegestone is 10 mg per cycle and its ovulation-inhibiting dosage is 0.5 mg/day .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Promegestone. For instance, a study found that Promegestone prevented systemic bacterial-endotoxin-induced preterm labor in mice, blocked uterine contractions, significantly inhibited all systemic inflammation-induced myometrial cytokines, and partially inhibited decidual and placental inflammation . . This suggests that inflammatory conditions could potentially influence the action and efficacy of Promegestone.
Safety and Hazards
Future Directions
Promegestone, a selective progesterone receptor modulator, has been studied for its potential to delay term labor and prevent preterm labor in mice . It was found to completely suppress term parturition and systemic bacterial-endotoxin-induced preterm birth in mice . This suggests that such selective progesterone receptor modulators may represent a potential therapeutic approach to the prevention of preterm labor in women at high risk of preterm birth .
properties
IUPAC Name |
(8S,13S,14S,17S)-13,17-dimethyl-17-propanoyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2/c1-4-20(24)22(3)12-10-19-18-7-5-14-13-15(23)6-8-16(14)17(18)9-11-21(19,22)2/h13,18-19H,4-12H2,1-3H3/t18-,19+,21+,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFCYTLOTYIJMR-XMGTWHOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1(CCC2C1(CCC3=C4CCC(=O)C=C4CCC23)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)[C@]1(CC[C@@H]2[C@@]1(CCC3=C4CCC(=O)C=C4CC[C@@H]23)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4036510 | |
Record name | Promegestone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4036510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Promegestone | |
CAS RN |
34184-77-5 | |
Record name | Promegestone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34184-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Promegestone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034184775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Promegestone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13602 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Promegestone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4036510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17alpha-methyl-17-propionylestra-4,9-dien-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROMEGESTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XE0V2SQYX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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